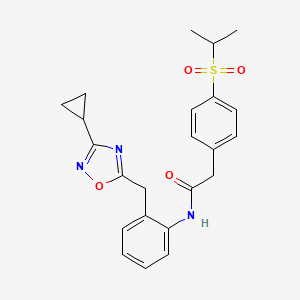

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of novel oxadiazole derivatives is a key area of research, with studies exploring the preparation of compounds through various chemical reactions. For instance, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was achieved through a multi-step reaction, highlighting the compound's structural determination using NMR and other spectroscopic techniques (Li Ying-jun, 2012). Such studies emphasize the importance of oxadiazole compounds in medicinal chemistry and their potential for diverse biological applications.

Biological Activities

Research on oxadiazole derivatives also focuses on evaluating their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, a study on the synthesis of 2-mercaptobenzimidazole derivatives explored their activities against a variety of microbial strains, demonstrating significant antibacterial and antifungal properties (Poonam Devi, M. Shahnaz, D. Prasad, 2022). Additionally, oxadiazole derivatives have been investigated for their anticancer activities, with some compounds showing promising results against lung cancer cell lines (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020). These findings suggest the potential of oxadiazole compounds in developing new therapeutic agents.

Antimicrobial and Antiprotozoal Agents

The antimicrobial and antiprotozoal activities of oxadiazole-based compounds are of significant interest, with research aiming to design and synthesize new derivatives for this purpose. A study on quinoxaline-oxadiazole hybrids reported promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of these compounds as novel antimicrobial and antiprotozoal agents (N. Patel et al., 2017).

Wirkmechanismus

Target of action

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring system that consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . It has been utilized in various fields such as material science, medicinal chemistry, and high energy molecules .

Mode of action

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Biochemical pathways

The 1,2,4-oxadiazole moiety has been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Pharmacokinetics

The properties of oxadiazoles can vary widely depending on their substituents .

Result of action

Oxadiazoles have been used in a variety of applications, including as pharmaceutical compounds .

Action environment

The environment can influence the action, efficacy, and stability of the compound. For example, oxadiazoles improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .

Eigenschaften

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-15(2)31(28,29)19-11-7-16(8-12-19)13-21(27)24-20-6-4-3-5-18(20)14-22-25-23(26-30-22)17-9-10-17/h3-8,11-12,15,17H,9-10,13-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJPTXVHYOYQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2615559.png)

![N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2615562.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615563.png)

![2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2615564.png)

![N-(2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2615570.png)

![2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2615576.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2615577.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide](/img/structure/B2615580.png)